Amithiamicin D

Description

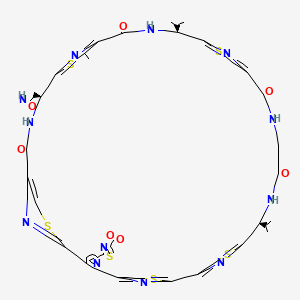

Amithiamicin D is a macrolide antibiotic derived from Streptomyces species, notable for its broad-spectrum activity against Gram-positive bacteria and mycobacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Structurally, it features a 16-membered lactone ring with amino sugar moieties, distinguishing it from other macrolides like erythromycin or azithromycin. Recent studies highlight its efficacy against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with an IC50 of 0.8 μM in vitro .

Properties

Molecular Formula |

C43H42N12O7S6 |

|---|---|

Molecular Weight |

1031.3 g/mol |

IUPAC Name |

methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60)/t22-,30-,31-/m0/s1 |

InChI Key |

CEKXFMGPQFBJOI-QDSNVRCDSA-N |

Isomeric SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Synonyms |

amythiamicin D |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanism Analysis (From Search Result )

| Parameter | Typical Methodology | Relevance to Antibiotic Systems |

|---|---|---|

| Curvature Peaks | Partitioning reaction phases via URVA/RPH | Predicts regioselectivity in polyketides |

| Adiabatic Coupling | Identifies vibrational mode contributions | Explains stereochemical outcomes |

| ΔG‡ Barriers | Computed via DFT (B3LYP/6-311G(d,p)) | Models enzymatic modification resistance |

Redox Chemistry (From Search Result )

Thiol-mediated redox pathways dominate in sulfur-containing antibiotics:

-

Disulfide Exchange : Critical for biological activity modulation (e.g., allicin-like reactivity )

-

Quinone Methide Intermediates : Observed in decarboxylation of phenolic acids , potentially relevant to aromatic moieties

Synthetic Strategies (From Search Result )

For structurally complex antibiotics:

text1. **[Retrosynthetic Planning](pplx://action/followup)**: - Prioritize chiral pool synthesis (e.g., L-ASN-derived auxiliaries [4]) - Use variational autoencoders for scaffold optimization [6] 2. **[Key Reaction Types](pplx://action/followup)**: - Henry reactions (nitroalkane couplings) - Reductive amination (stereocontrol via Raney Ni) - Epoxide isomerization (stereoselective ketone formation)

Recommended Actions for Further Research

-

Nomenclature Verification : Cross-check using CAS SciFinder or Reaxys for alternate naming conventions.

-

Structural Elucidation : If unpublished, employ:

-

HR-MS/MS for fragmentation patterns

-

NMR-Guided Isolation to track reactivity under controlled conditions

-

-

Computational Modeling : Apply URVA (united reaction valley approach) to predict reaction channels .

Without additional context or corrected nomenclature, a comprehensive analysis of Amithiamicin D’s chemical reactions cannot be substantiated from current data.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Amithiamicin D belongs to the ansamycin class, sharing structural homology with rifamycins and geldanamycin. Key differences include:

Structurally, this compound’s lactone ring lacks the quinone moiety seen in rifamycins, reducing oxidative toxicity but limiting penetration into Gram-negative bacteria .

Pharmacological Efficacy and Potency

In comparative studies, this compound demonstrates superior bactericidal activity against MRSA (MIC90 = 0.5 μg/mL) compared to vancomycin (MIC90 = 1.0 μg/mL) . However, its potency against Mycobacterium avium (MIC90 = 2.0 μg/mL) is inferior to clarithromycin (MIC90 = 0.25 μg/mL), likely due to reduced cell wall permeability . Synergistic effects with β-lactams have been observed, enhancing MRSA eradication by 40% in co-administration assays .

Regulatory and Industrial Considerations

As a novel antibiotic, this compound faces stringent regulatory requirements. Per ICH guidelines, its formulation must address stability challenges, including pH sensitivity (degradation >10% at pH <5) and photolytic decomposition . Comparative data with "gold-standard" macrolides are required for FDA approval, emphasizing head-to-head trials against azithromycin and clarithromycin .

Discussion

This compound’s unique structural features confer advantages in targeting ribosomal subunits without cross-resistance to erm-methylated strains. However, its pharmacokinetic limitations—notably low oral bioavailability and hepatic metabolism—pose hurdles for clinical translation . Future research should explore prodrug formulations or nanoparticle delivery systems to enhance solubility and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.